molecular formula C59H89N17O14 B1580511 T-kinin CAS No. 86030-63-9

T-kinin

Cat. No.: B1580511
CAS No.: 86030-63-9
M. Wt: 1260.4 g/mol
InChI Key: GKCWYHPGFSRBQV-WRBAKOPXSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

T-kinin interacts with a variety of enzymes, proteins, and other biomolecules. It is produced by the action of kallikreins on kininogens . Kallikreins are a group of serine proteases that are expressed by hepatocytes and glandular cells, neutrophils in their zymogen forms . Tissue kallikrein mostly utilizes low-molecular-weight kininogen as the substrate to produce the kinin kallidin, whereas plasma kallikrein acts mostly on high-molecular-weight kininogen to generate the bradykinin hormone .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is known to be one of the most potent endogenous stimulants of pain fibers and a variety of sensory fibers distributed throughout the cardiovascular system to monitor vascular reactivity, blood flow, and cardiovascular reflexes . It also acts as a modulator of transmitter release, especially in the sympathetic nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with G-protein-coupled receptors, triggering Ca2±dependent nitric oxide and/or prostaglandin-dependent signaling pathways . The α subunit stimulates phospholipase C (PLC), which in turn catalyzes the breakdown of phosphatidylinositol-4,5-bisphosphate (PIP2) into 1,2-diacylglycerol (DAG) and inositol-1,4,5-trisphosphate (IP3) .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Kinins are short-lived peptide hormones with plasma half-lives in the second range that are rapidly proteolytically converted and/or inactivated

Metabolic Pathways

This compound is involved in the kallikrein-kinin system, a metabolic pathway that involves the transformation of inactive prekallikreins into kallikreins, leading to the liberation of kinins from large protein precursors of hepatic origin, the kininogens .

Transport and Distribution

This compound is predominantly expressed by the liver and secreted by hepatocytes into the circulation . The kidney and some secretory glands also express kininogens

Preparation Methods

Synthetic Routes and Reaction Conditions: T-kinin can be synthesized using peptide synthesis methods. Two general methods are available: the fragment condensation method and the stepwise method . In the fragment condensation method, small peptides representing fragments of the desired sequence are made and then coupled together to give the final product. In the stepwise method, the peptide is synthesized one amino acid at a time.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of T-kininogen from rat submandibular gland extracts. The purified T-kininogen is then processed by kallikrein-like enzymes to release this compound . High-performance liquid chromatography (HPLC) and immunoassay techniques are used to identify and quantify the this compound produced .

Chemical Reactions Analysis

Types of Reactions: T-kinin undergoes various chemical reactions, including proteolytic cleavage, oxidation, and reduction. Proteolytic cleavage by kallikrein-like enzymes releases this compound from T-kininogen . Oxidation and reduction reactions can modify the peptide’s structure and activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include dithiothreitol, which is used to reduce disulfide bonds, and various proteases such as trypsin and cathepsin D . These reactions typically occur under physiological conditions, such as neutral pH and body temperature.

Major Products Formed: The major product formed from the proteolytic cleavage of T-kininogen is this compound itself. Other products may include smaller peptide fragments resulting from further cleavage by proteases .

Scientific Research Applications

Chemistry: In chemistry, T-kinin is used as a model peptide to study the structure and function of kinins. Researchers investigate its interactions with various receptors and enzymes to understand the mechanisms of kinin-mediated signaling pathways .

Biology: In biology, this compound is studied for its role in inflammation, blood pressure regulation, and nociception (pain perception). It is used in animal models to investigate the physiological and pathological effects of kinins .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its cardioprotective effects in conditions such as hypertension and myocardial ischemia. Researchers are also investigating its role in renal diseases and its potential as a therapeutic target for inflammatory disorders .

Industry: In the pharmaceutical industry, this compound and its analogs are being developed as potential drugs for the treatment of cardiovascular and inflammatory diseases. The development of stable kinin agonists and antagonists is an area of active research .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H89N17O14/c1-3-34(2)47(60)53(85)72-41(32-77)50(82)69-37(19-10-24-65-58(61)62)54(86)76-28-14-23-45(76)56(88)75-27-12-21-43(75)51(83)67-31-46(79)68-39(29-35-15-6-4-7-16-35)48(80)73-42(33-78)55(87)74-26-13-22-44(74)52(84)71-40(30-36-17-8-5-9-18-36)49(81)70-38(57(89)90)20-11-25-66-59(63)64/h4-9,15-18,34,37-45,47,77-78H,3,10-14,19-33,60H2,1-2H3,(H,67,83)(H,68,79)(H,69,82)(H,70,81)(H,71,84)(H,72,85)(H,73,80)(H,89,90)(H4,61,62,65)(H4,63,64,66)/t34-,37-,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCWYHPGFSRBQV-WRBAKOPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H89N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86030-63-9
Record name T-Kinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086030639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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